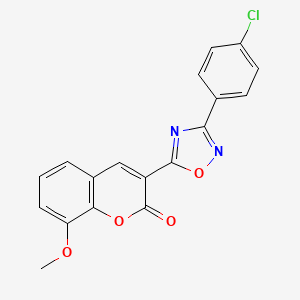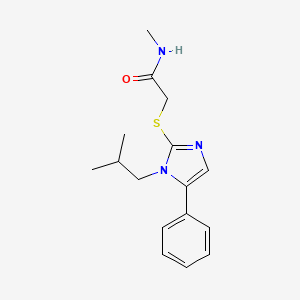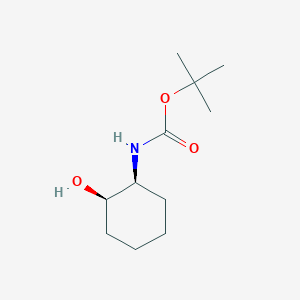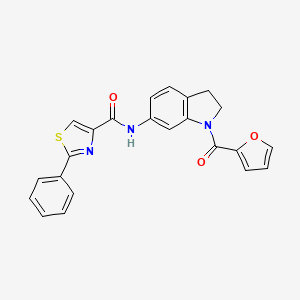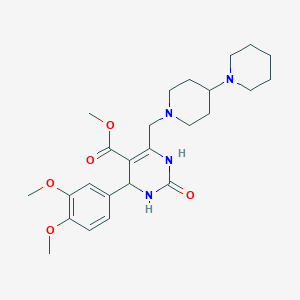
N-(3-(quinolin-8-yloxy)propyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(quinolin-8-yloxy)propyl)isonicotinamide, also known as QPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. QPI is a highly selective inhibitor of the protein kinase CK2, which plays a critical role in regulating cell growth, proliferation, and survival.
Aplicaciones Científicas De Investigación
Antituberculosis Drug Discovery
N-(3-(quinolin-8-yloxy)propyl)isonicotinamide and its derivatives have been studied for their potential in antituberculosis drug discovery. Mao et al. (2009) explored modifications of quinoline derivatives to enhance metabolic stability and potency against Mycobaterium tuberculosis. They identified compounds with improved anti-TB activity and metabolic stability, highlighting the potential of quinoline derivatives in tuberculosis treatment (Mao et al., 2009).
Neuroprotective Properties
Research by Sheardown et al. (1990) showed that a quinoline derivative, NBQX, acts as a neuroprotectant against cerebral ischemia. NBQX inhibits binding to the quisqualate subtype of the glutamate receptor, offering protection even when administered post-ischemic challenge (Sheardown et al., 1990).
Antagonists of TRPV1
Quinoline-based carboxamides have been identified as potent antagonists of the ion channel TRPV1, which is relevant in the context of inflammatory pain. Westaway et al. (2006) demonstrated that N-quinolinylnicotinamide showed excellent potency and favorable in vitro pharmacokinetic profile, suggesting its potential in pain management (Westaway et al., 2006).
Schizophrenia Treatment
The use of quinoline derivatives in schizophrenia treatment has also been explored. Marenco et al. (2002) investigated the effects of CX516, a quinoline derivative, as a sole agent in treating schizophrenia. The study did not observe clear improvement in psychosis or cognition, providing insights into the compound's effectiveness and limitations in this area (Marenco et al., 2002).
Antimalarial Drug Development
N-tert-Butyl isoquine, a quinoline derivative, was developed as an affordable antimalarial drug. O’Neill et al. (2009) reported on its selection and preclinical evaluation, highlighting its effectiveness against Plasmodium falciparum and the advantages of quinoline derivatives in antimalarial therapies (O’Neill et al., 2009).
Dopamine and Serotonin Receptor Stimulation
Wikström et al. (1982) synthesized quinoline derivatives that showed dopamine- and serotonin-receptor stimulating activity. This research suggests the potential application of these compounds in disorders involving dopaminergic and serotoninergic systems (Wikström et al., 1982).
Dual Anti-TB and Anti-Inflammatory Agents
Tseng et al. (2017) developed indeno[1,2-c]quinoline derivatives that exhibited significant anti-tuberculosis and anti-inflammatory activities, presenting a dual therapeutic approach in treating both infections and inflammation (Tseng et al., 2017).
Resistance to Quinolones
Ruiz (2003) discussed mechanisms of resistance to quinolones, highlighting challenges in developing quinoline-based therapeutics, particularly in antibacterial applications (Ruiz, 2003).
Corrosion Inhibition
Quinoline derivatives have been evaluated for their effectiveness as corrosion inhibitors. Saliyan and Adhikari (2008) found that certain quinoline-based compounds acted as excellent inhibitors for mild steel in acid media (Saliyan & Adhikari, 2008).
Fluorescent Sensor Development
Zhou et al. (2012) synthesized a quinoline-based fluorescent sensor for distinguishing cadmium from zinc ions, demonstrating the utility of quinoline derivatives in chemical sensing applications (Zhou et al., 2012).
Mecanismo De Acción
Target of Action
N-(3-(Quinolin-8-yloxy)propyl)isonicotinamide, also known as N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide, is a quinoline derivative . Quinoline derivatives are known to exhibit a wide range of biological activities and are often used in drug discovery . .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to interact with dna gyrase and type iv topoisomerase, which are essential enzymes in bacterial dna replication .
Result of Action
Quinoline derivatives are known to have antimicrobial activity, suggesting that they may exert their effects by disrupting bacterial dna replication .
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins .
Cellular Effects
In cellular studies, N-(3-(quinolin-8-yloxy)propyl)isonicotinamide has shown potential cytotoxic activity against liver (HepG2) cell line . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(15-7-11-19-12-8-15)21-10-3-13-23-16-6-1-4-14-5-2-9-20-17(14)16/h1-2,4-9,11-12H,3,10,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBXVBMNPDYKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=NC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one](/img/structure/B2984097.png)

![N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2984101.png)
methanone](/img/structure/B2984103.png)

![1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984106.png)
